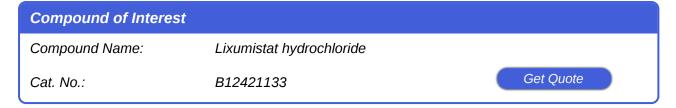


Lixumistat Hydrochloride: A Technical Guide for Researchers

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An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacokinetics, and Mechanism of Action of a Novel Mitochondrial Complex I Inhibitor and AMPK Activator.

Introduction

Lixumistat hydrochloride (formerly known as IM156) is an investigational, orally bioavailable small molecule that has garnered significant interest in the fields of oncology and fibrosis. As a potent inhibitor of mitochondrial complex I and an activator of AMP-activated protein kinase (AMPK), Lixumistat targets fundamental cellular metabolic and signaling pathways that are often dysregulated in disease. This technical guide provides a comprehensive overview of the chemical and biological properties of **Lixumistat hydrochloride**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Lixumistat is a biguanide derivative, sharing a structural class with the widely used anti-diabetic medication, metformin.

Chemical Identity



Identifier	Value	
IUPAC Name	N'-[imino-[[4- (trifluoromethoxy)phenyl]amino]methyl]pyrrolidin e-1-carboximidamide hydrochloride	
Synonyms	IM156, HL156A	
CAS Number	1422365-93-2 (free base)	
Molecular Formula	C13H16F3N5O · HCl	
Molecular Weight	351.76 g/mol (hydrochloride salt)	
SMILES	C1CCN(C1)/C(=N/C(=N/C2=CC=C(C=C2)OC(F)(F)F)N)/N.Cl	

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of Lixumistat is presented below. Data for the hydrochloride salt is provided where available; otherwise, data for the free base is indicated.

Property	Value	Source
Appearance	White to off-white solid	Inferred
Solubility	DMSO: ≥ 25 mg/mL Ethanol: 20 mg/mL Water: Insoluble	[1]
Melting Point	Data not available	
рКа	Data not available	
LogP	Data not available	_

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials, demonstrating the oral bioavailability of Lixumistat.



Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters are not yet publicly available in peer-reviewed literature.

Clinical Pharmacokinetics

A Phase 1 dose-escalation study in patients with advanced solid tumors has been completed.

[2] In this study, Lixumistat was administered orally, and a recommended Phase 2 dose (RP2D) was determined based on safety and tolerability.

[2]

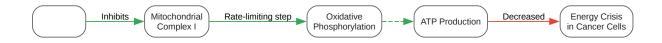
In a Phase 1b trial (NCT05497778) for advanced pancreatic cancer, Lixumistat was administered orally at doses of 400 mg and 800 mg once daily in combination with gemcitabine and nab-paclitaxel.[3] The 400 mg once daily dose was identified as the RP2D for the combination therapy.[3]

Mechanism of Action

Lixumistat exerts its biological effects through a dual mechanism: the inhibition of mitochondrial complex I of the electron transport chain and the subsequent activation of AMP-activated protein kinase (AMPK).

Inhibition of Mitochondrial Complex I and Oxidative Phosphorylation (OXPHOS)

Lixumistat is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[4] By inhibiting complex I, Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial respiration and ATP production.[4][5] Cancer cells, particularly those that are resistant to therapy, often exhibit a high dependency on OXPHOS for their energy demands.[1] By targeting this metabolic vulnerability, Lixumistat can selectively induce an energy crisis in tumor cells.[1]



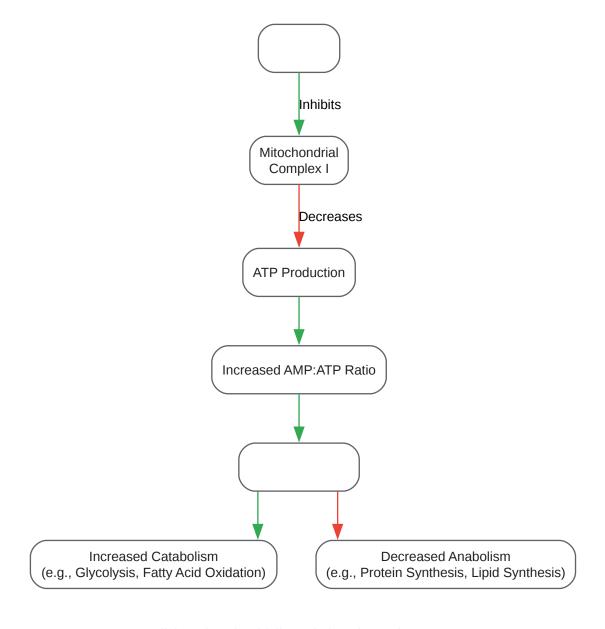
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Lixumistat's Inhibition of OXPHOS

Activation of AMP-activated Protein Kinase (AMPK)

The inhibition of mitochondrial respiration by Lixumistat leads to an increase in the cellular AMP:ATP ratio. This shift in the cellular energy status is a primary trigger for the activation of AMPK, a master regulator of cellular metabolism.[5] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.



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AMPK Activation by Lixumistat

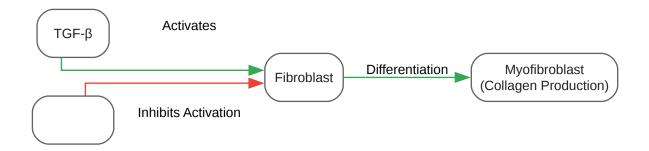


Anti-Cancer Effects

The anti-cancer activity of Lixumistat is primarily attributed to its ability to induce metabolic stress in tumor cells that are highly reliant on oxidative phosphorylation.[1] This includes many types of solid tumors, and there is a particular focus on therapy-resistant cancers which often upregulate OXPHOS to survive.[1]

Anti-Fibrotic Effects

In the context of fibrosis, Lixumistat has been shown to inhibit the activation of fibroblasts into myofibroblasts, a key event in the progression of fibrotic diseases.[5] This effect is mediated by its ability to interfere with the signaling of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.[5] The inhibition of OXPHOS and activation of AMPK by Lixumistat appear to be central to its anti-fibrotic mechanism.[5]



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Lixumistat's Anti-Fibrotic Mechanism

Experimental Protocols

Detailed, publicly available experimental protocols for Lixumistat are limited. However, based on its mechanism of action, standard assays can be employed to evaluate its activity.

In Vitro Assays

 Mitochondrial Respiration Assay: The effect of Lixumistat on cellular oxygen consumption rates (OCR) can be measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer). This assay directly assesses the inhibition of mitochondrial respiration.



- AMPK Activation Assay: Western blotting can be used to detect the phosphorylation of AMPKα at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC), as markers of AMPK activation.
- Cell Viability and Apoptosis Assays: Standard assays such as MTT, CellTiter-Glo, or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining) can be used to determine the cytotoxic and pro-apoptotic effects of Lixumistat on cancer cell lines.
- Fibroblast to Myofibroblast Differentiation Assay: Primary human lung fibroblasts can be stimulated with TGF-β in the presence or absence of Lixumistat. The differentiation into myofibroblasts can be assessed by immunofluorescence or western blotting for α-smooth muscle actin (α-SMA) expression.

In Vivo Models

- Cancer Xenograft Models: The anti-tumor efficacy of Lixumistat can be evaluated in various cancer xenograft models. Tumor growth inhibition, survival, and pharmacodynamic markers (e.g., p-AMPK in tumor tissue) are key endpoints.
- Bleomycin-Induced Pulmonary Fibrosis Model: This is a standard preclinical model to assess anti-fibrotic therapies. Lixumistat can be administered prophylactically or therapeutically, and the extent of fibrosis is typically evaluated by histology (e.g., Masson's trichrome staining) and measurement of collagen content in the lungs.

Clinical Development

Lixumistat is currently in clinical development for several indications.

- Oncology: A Phase 1b clinical trial (NCT05497778) is evaluating Lixumistat in combination
 with gemcitabine and nab-paclitaxel for the first-line treatment of advanced pancreatic
 cancer.[3] Preliminary results have shown encouraging anti-tumor activity.[3]
- Fibrosis: Clinical development in fibrotic indications is also underway.

Conclusion

Lixumistat hydrochloride is a promising clinical candidate with a novel dual mechanism of action targeting cellular metabolism. By inhibiting mitochondrial complex I and activating AMPK,



it has the potential to address the unmet medical needs in various cancers and fibrotic diseases. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of Lixumistat for the scientific community to build upon in future studies.

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